molecular formula C28H22 B14338153 9,10-Bis(3-methylphenyl)phenanthrene CAS No. 108789-26-0

9,10-Bis(3-methylphenyl)phenanthrene

Cat. No.: B14338153
CAS No.: 108789-26-0
M. Wt: 358.5 g/mol
InChI Key: KRVMBQACBQECCM-UHFFFAOYSA-N
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Description

9,10-Bis(3-methylphenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring phenanthrene as the core structure, substituted at the 9- and 10-positions with 3-methylphenyl groups. Its synthesis involves an Ullmann condensation reaction between 9,10-bis(3-methylanilino)phenanthrene and m-iodotoluene in the presence of potassium hydroxide, copper(I) bromide, and ethyltriphenylphosphonium bromide, yielding the target compound after crystallization .

Properties

CAS No.

108789-26-0

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

9,10-bis(3-methylphenyl)phenanthrene

InChI

InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(27)22-12-8-10-20(2)18-22/h3-18H,1-2H3

InChI Key

KRVMBQACBQECCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(3-methylphenyl)phenanthrene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for 9,10-Bis(3-methylphenyl)phenanthrene are not extensively documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(3-methylphenyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,10-Bis(3-methylphenyl)phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-Bis(3-methylphenyl)phenanthrene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to generate reactive oxygen species upon light activation, which can be harnessed in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

9,10-Bis(4-bromophenyl)phenanthrene (CAS 176955-47-8) replaces the methyl groups with bromine atoms at the para positions of the phenyl rings. This substitution increases molecular weight (488.22 g/mol vs. 414.53 g/mol for the methyl derivative) and alters electronic properties due to bromine’s electron-withdrawing nature. The brominated analogue exhibits enhanced reactivity in cross-coupling reactions, making it valuable in polymer and ligand synthesis .

Property 9,10-Bis(3-methylphenyl)phenanthrene 9,10-Bis(4-bromophenyl)phenanthrene
Molecular Weight (g/mol) 414.53 488.22
Substituent Effect Electron-donating (methyl) Electron-withdrawing (bromine)
Key Applications Arylamine precursors Polymer synthesis

Oxygenated Derivatives

9,10-Phenanthrenequinone (9,10-PQ) lacks aromaticity at the 9,10-positions due to two ketone groups. This structural difference significantly enhances redox activity, enabling cytotoxicity via oxidative stress and redox cycling . In contrast, 9,10-Bis(3-methylphenyl)phenanthrene’s fully aromatic system lacks such reactivity, making it less biologically active but more stable under ambient conditions.

Methoxy’s electron-donating nature increases solubility in polar solvents compared to the hydrophobic methylphenyl derivative .

Dihydro Derivatives

9,10-Dihydrophenanthrenes (e.g., hircinol) feature a saturated 9,10-bond, reducing planarity and conjugation. This structural modification enhances antifungal activity in natural products, as seen in Dioscorea and Dendrobium species .

Carcinogenic and Anticancer Analogues

2-Acetylaminophenanthrene (from acetylaminofluorene derivatives) exhibits carcinogenic activity, inducing mammary gland tumors and leukemia in rats . Conversely, 9,10-dihydrophenanthrene derivatives from Dendrobium officinale demonstrate cytotoxicity against cancer cell lines (e.g., HI-60, IC₅₀ = 11.96 μM), suggesting substituent-dependent bioactivity divergence .

Environmental Degradation and Stability

Phenanthrene (parent compound) undergoes microbial degradation via dioxygenase enzymes to form 9,10-dihydrodiols and phthalic acid . The bulky 3-methylphenyl substituents in 9,10-Bis(3-methylphenyl)phenanthrene likely hinder enzymatic access, increasing environmental persistence compared to unsubstituted phenanthrene.

Pyrene and naphthalene degrade faster in aqueous media (slopes of biodegradation curves: phenanthrene ≈ naphthalene > pyrene) . The methylphenyl groups in 9,10-Bis(3-methylphenyl)phenanthrene may further reduce solubility and biodegradation rates.

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